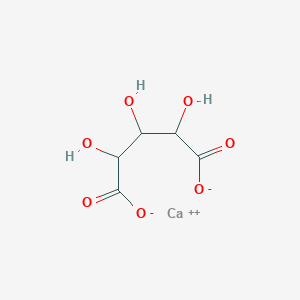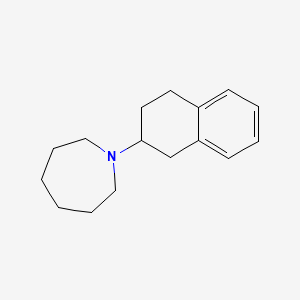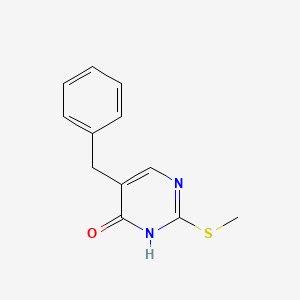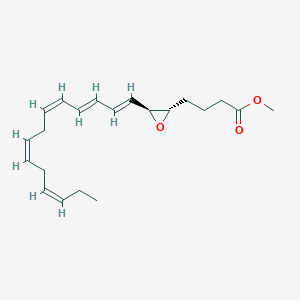![molecular formula C40H24N2Na2O16S4 B13784873 Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate is a complex organic compound with a molecular formula of C40H24N2Na2O16S4 and a molecular weight of 962.86 g/mol This compound is known for its unique structure, which includes a quinoline moiety fused with an indandione and sulfonate groups
Vorbereitungsmethoden
The synthesis of disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate involves multiple steps, typically starting with the preparation of the quinoline and indandione intermediates. These intermediates are then subjected to sulfonation reactions to introduce the sulfonate groups. The final step involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the disodium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules . The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate can be compared with other similar compounds, such as:
Disodium 2-naphthyl-1,3-dioxoindandisulfonate: Similar structure but with a naphthalene moiety instead of quinoline.
Disodium 2-phenyl-1,3-dioxoindandisulfonate: Contains a phenyl group instead of quinoline.
Disodium 2-pyridyl-1,3-dioxoindandisulfonate: Features a pyridine ring instead of quinoline.
The uniqueness of this compound lies in its quinoline moiety, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C40H24N2Na2O16S4 |
|---|---|
Molekulargewicht |
962.9 g/mol |
IUPAC-Name |
disodium;2-benzo[f]quinolin-3-yloxysulfonyl-1,3-benzodioxole-2-sulfonate |
InChI |
InChI=1S/2C20H13NO8S2.2Na/c2*22-30(23,24)20(27-17-7-3-4-8-18(17)28-20)31(25,26)29-19-12-10-15-14-6-2-1-5-13(14)9-11-16(15)21-19;;/h2*1-12H,(H,22,23,24);;/q;;2*+1/p-2 |
InChI-Schlüssel |
HQNBSEXIKIAREJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)OS(=O)(=O)C4(OC5=CC=CC=C5O4)S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)OS(=O)(=O)C4(OC5=CC=CC=C5O4)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



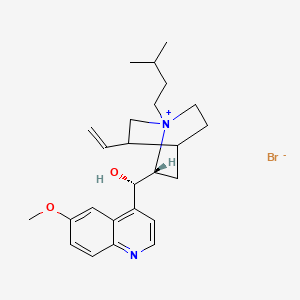
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
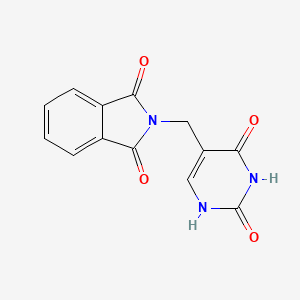
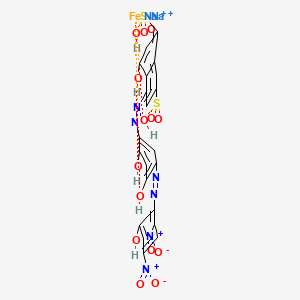
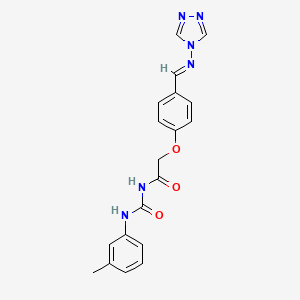

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
